3-(Methoxycarbonyl)cyclohexanecarboxylic acid
CAS No.: 25090-39-5
Cat. No.: VC1970217
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25090-39-5 |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.2 g/mol |
IUPAC Name | 3-methoxycarbonylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Standard InChI Key | PODOUIALODEQFA-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCCC(C1)C(=O)O |
Canonical SMILES | COC(=O)C1CCCC(C1)C(=O)O |
Introduction
Chemical Identity and Structure
3-(Methoxycarbonyl)cyclohexanecarboxylic acid, identified by CAS number 25090-39-5, is a cyclohexane derivative containing both a carboxylic acid and a methyl ester functional group . The compound has a molecular formula of C9H14O4 and a molecular weight of 186.20 g/mol . Structurally, it features a cyclohexane ring with a carboxylic acid group (-COOH) at position 1 and a methoxycarbonyl group (-COOCH3) at position 3, giving it distinctive chemical reactivity.
The compound's IUPAC name is 3-methoxycarbonylcyclohexane-1-carboxylic acid, though it may also be referred to as 3-(methoxycarbonyl)cyclohexanecarboxylic acid in the literature . Its chemical identity can be further specified using standard chemical notations:
Chemical Identifier | Value |
---|---|
CAS Number | 25090-39-5 |
Molecular Formula | C9H14O4 |
Molecular Weight | 186.20 g/mol |
SMILES | COC(=O)C1CCCC(C1)C(=O)O |
InChI | InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChIKey | PODOUIALODEQFA-UHFFFAOYSA-N |
Physical and Chemical Properties
3-(Methoxycarbonyl)cyclohexanecarboxylic acid appears as a colorless oil under standard conditions . The compound contains a carboxylic acid group, which contributes to its acidity, and an ester group, which provides potential for further chemical modifications. These functional groups give the molecule its characteristic reactivity profile.
Preparation of Stock Solution | Quantity of Compound |
---|---|
1 mM | 5.3703 mL of solvent per 1 mg |
5 mM | 1.0741 mL of solvent per 1 mg |
10 mM | 0.5370 mL of solvent per 1 mg |
These solutions should be stored appropriately to maintain stability. At -80°C, stock solutions maintain viability for up to 6 months, while at -20°C, they should be used within 1 month . For optimal solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial .
Stereochemistry and Isomeric Forms
3-(Methoxycarbonyl)cyclohexanecarboxylic acid can exist in different stereoisomeric forms due to the spatial arrangement of the substituents on the cyclohexane ring. The search results identify specific isomers including the cis-isomer (1R*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 733742-58-0) .
The stereochemistry significantly influences the compound's physical properties and potential applications, particularly in pharmaceutical development where stereochemical purity can directly impact biological activity.
Synthesis Methods
Selective Hydrolysis of Dimethyl Cyclohexane-1,3-dicarboxylate
The primary synthetic route to 3-(Methoxycarbonyl)cyclohexanecarboxylic acid involves the selective hydrolysis of dimethyl cyclohexane-1,3-dicarboxylate (CAS: 62638-06-6) . This method has been documented with several variations in reaction conditions, as summarized in the table below:
Reagents | Conditions | Procedure | Yield |
---|---|---|---|
NaOH (1N) in MeOH | 0°C for 0.5h, then RT for 2h | To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL), 1N NaOH solution (58 mL) was added dropwise over 1 hr at 0°C. After reaction completion, the mixture was concentrated, partitioned between ethyl acetate and water, acidified with HCl, and extracted with ethyl acetate. | 57% |
NaOH (1N) in MeOH | RT for 4h | 8.33 g of dimethyl 1,3-cyclohexanedicarboxylate was dissolved in 85 ml of methanol, and 41.6 ml of 1N NaOH was added. After reaction, the product was extracted similarly to the above method. | Not specified |
NaOH (1N) in MeOH | 0°C for 30 min, then RT for 2h | To a solution of dimethyl cyclohexane-1,3-dicarboxylate (2 g, 10 mmol) in MeOH (20 mL), 1N NaOH (10 mL) was added dropwise over 20 min at 0°C. Similar workup procedures were followed. | Not specified |
The selective hydrolysis of one ester group while leaving the other intact demonstrates a controlled chemical transformation that capitalizes on subtle differences in reactivity between the two ester functionalities .
Analytical Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. The reported NMR data includes:
-
¹H NMR (400 MHz, DMSO-d6): δ 12.12 (br s, 1H), 3.60 (s, 3H), 2.40-1.15 (m, 10H) .
-
NMR spectrum (CDCl3) δ ppm: 1.20-2.45 (9.3H, m), 2.65-2.80 (0.7H, m), 3.68 (3H, s) .
These spectral data confirm the presence of the methyl ester group (singlet at approximately δ 3.60-3.68 ppm) and the carboxylic acid proton (broad singlet at δ 12.12 ppm), along with the cyclohexane ring protons in the upfield region.
Applications
3-(Methoxycarbonyl)cyclohexanecarboxylic acid serves as a valuable intermediate in chemical synthesis and pharmaceutical development. Its bifunctional nature, containing both carboxylic acid and ester groups, makes it particularly useful for further derivatization.
Pharmaceutical Applications
The compound is utilized as a pharmaceutical intermediate in drug development . The presence of both carboxylic acid and ester functionalities allows for selective modification and incorporation into more complex molecular structures. Such functionalized cyclohexane derivatives are found in various pharmaceutical compounds, potentially contributing to drug candidates targeting different therapeutic areas.
Chemical Applications
In chemical synthesis, 3-(Methoxycarbonyl)cyclohexanecarboxylic acid serves as a building block for constructing more complex molecules . The differential reactivity between the carboxylic acid and methyl ester groups enables selective transformations that can be leveraged in multi-step synthetic pathways.
Research Applications
Beyond its direct applications, the compound is valuable in research settings for exploring chemical reactivity, developing new synthetic methodologies, and studying structure-activity relationships in bioactive compounds.
GHS Classification | Details |
---|---|
Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
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